molecular formula C11H14O3 B6322403 Ethyl 3-methoxy-2-methylbenzoate CAS No. 627883-78-7

Ethyl 3-methoxy-2-methylbenzoate

Cat. No.: B6322403
CAS No.: 627883-78-7
M. Wt: 194.23 g/mol
InChI Key: BPRNAMDJLZPERJ-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is an ester derived from 3-methoxy-2-methylbenzoic acid and ethanol. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Biochemical Analysis

Biochemical Properties

3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis . It is used in the asymmetric reduction of prochiral ketones . Other applications include the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols .

Molecular Mechanism

The molecular mechanism of action of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is not well understood at this time. It is known to be involved in the asymmetric reduction of prochiral ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methoxy-2-methylbenzoate can be synthesized through the esterification of 3-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-methoxy-2-methylbenzoic acid+ethanolH2SO4Ethyl 3-methoxy-2-methylbenzoate+water\text{3-methoxy-2-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methoxy-2-methylbenzoic acid+ethanolH2​SO4​​Ethyl 3-methoxy-2-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 3-methoxy-2-methylbenzoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Ethyl 3-methoxy-2-methylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-methoxy-2-methylbenzoate can be compared with other esters of benzoic acid:

Properties

IUPAC Name

ethyl 3-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNAMDJLZPERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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